2,4,6-Trifluorophenol

Catalog No.
S708270
CAS No.
2268-17-9
M.F
C6H3F3O
M. Wt
148.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trifluorophenol

CAS Number

2268-17-9

Product Name

2,4,6-Trifluorophenol

IUPAC Name

2,4,6-trifluorophenol

Molecular Formula

C6H3F3O

Molecular Weight

148.08 g/mol

InChI

InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H

InChI Key

QQFWMPUXPLBWTG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)F

Precursor for Fluorinated Organic Compounds:

TFP's high reactivity, acting as both an acid and a nucleophile, makes it a versatile precursor for synthesizing various fluorinated organic compounds []. These compounds find applications in diverse areas, including:

  • Pharmaceuticals: Fluorine incorporation can enhance the properties of drugs, such as improving their bioavailability and metabolic stability []. TFP serves as a starting material for synthesizing fluorinated pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs [].
  • Agrochemicals: Fluorine substitution can improve the effectiveness of agrochemicals by enhancing their insecticidal, herbicidal, or fungicidal activity []. TFP can be used to synthesize these fluorinated agrochemicals.
  • Polymers: Fluorinated polymers possess unique properties like thermal and chemical stability, making them desirable for various applications. TFP can be used as a building block for the synthesis of these fluorinated polymers [].
  • Surfactants: Fluorinated surfactants exhibit improved surface activity and are resistant to harsh environments. TFP can be a starting material for synthesizing such specialized surfactants [].

Substrate for Enzyme Studies:

TFP acts as a substrate for specific enzymes, such as dehaloperoxidase (DHP) []. Studying the interaction of TFP with these enzymes helps researchers understand their catalytic mechanisms and potential applications in environmental remediation and biocatalysis [].

2,4,6-Trifluorophenol is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water. Its structure consists of a phenolic ring with three fluorine substituents, which significantly alters its chemical behavior compared to non-fluorinated phenols. The presence of fluorine increases the compound's acidity and enhances its electron-withdrawing properties, making it a useful reagent in organic synthesis and a subject of study in various

Currently, there's no documented research on a specific mechanism of action for 2,4,6-Trifluorophenol in biological systems. However, its potential application as a substrate for dehaloperoxidase enzymes suggests it might be involved in the enzymatic removal of halogens (like chlorine) from similar environmental pollutants [].

The chemical reactivity of 2,4,6-trifluorophenol includes:

  • Acid-Base Reactions: It can act as an acid due to the hydroxyl group, which can donate a proton.
  • Electrophilic Substitution: The presence of fluorine atoms makes the aromatic ring more reactive towards electrophiles.
  • Oxidation Reactions: Studies have shown that 2,4,6-trifluorophenol can undergo oxidation to form various products, including quinones under specific conditions .

2,4,6-Trifluorophenol exhibits biological activity that warrants attention. It has been reported to possess antimicrobial properties and may influence enzyme activity. For instance, it has been shown to affect peroxidase activity in certain biochemical pathways . Additionally, exposure to this compound can lead to respiratory issues and skin irritation, indicating its potential toxicity .

Several methods exist for synthesizing 2,4,6-trifluorophenol:

  • Fluorination of Phenol: Direct fluorination of phenol using fluorinating agents such as hydrogen fluoride or other fluorinating reagents.
  • Electrophilic Aromatic Substitution: This method involves introducing fluorine atoms onto the phenolic ring through electrophilic attack.
  • Rearrangement Reactions: Certain rearrangement reactions can also yield 2,4,6-trifluorophenol from other fluorinated precursors .

The applications of 2,4,6-trifluorophenol are diverse:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • pH Indicator: Due to its sensitivity to pH changes, it can be used as a pH indicator in various chemical assays.
  • Research Tool: In biochemical studies, it is used to investigate enzyme mechanisms and interactions due to its unique reactivity .

Research on the interactions involving 2,4,6-trifluorophenol highlights its role in biochemical pathways. Studies have demonstrated its effects on enzyme activities such as peroxidases and hydroxylases. These interactions can lead to significant changes in metabolic processes and are crucial for understanding its biological implications .

Several compounds share structural similarities with 2,4,6-trifluorophenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-FluorophenolC₆H₅FContains one fluorine atom
2,4-DifluorophenolC₆H₄F₂Two fluorine atoms enhance reactivity
2,3-DifluorophenolC₆H₄F₂Different substitution pattern affects properties
2,3,5-TrifluorophenolC₆H₃F₃Different positions of fluorines

Uniqueness of 2,4,6-Trifluorophenol

What sets 2,4,6-trifluorophenol apart from these similar compounds is its specific arrangement of three fluorine atoms on the phenolic ring. This configuration leads to distinct electronic properties and reactivity patterns that are not observed in other derivatives. Its unique acidity and ability to participate in specific

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,6-Trifluorophenol

Dates

Modify: 2023-08-15

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